[(R)-3-(tert-Butoxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid
Description
[(R)-3-(tert-Butoxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc)-protected isopropylamino group at the C3 position and an acetic acid moiety attached to the pyrrolidine nitrogen (N1) . This compound is part of a broader class of Boc-protected amines used in medicinal chemistry and peptide synthesis due to their stability and controlled deprotection characteristics. Its molecular formula is C14H25N2O4 (calculated molecular weight: ~286.37 g/mol), derived from structural analysis of its S-isomer counterpart . The Boc group enhances solubility in organic solvents, while the acetic acid moiety contributes to polar interactions in aqueous environments, making it versatile for bioconjugation and drug design.
Properties
IUPAC Name |
2-[(3R)-3-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]pyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-10(2)16(13(19)20-14(3,4)5)11-6-7-15(8-11)9-12(17)18/h10-11H,6-9H2,1-5H3,(H,17,18)/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFXBHWAIGWPLC-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCN(C1)CC(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N([C@@H]1CCN(C1)CC(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Ring Formation
The pyrrolidine core is typically constructed via cyclization reactions. A common approach involves the aza-Michael addition of acrylates to primary amines, followed by intramolecular cyclization. For example, reacting methyl acrylate with isopropylamine under basic conditions yields a β-amino ester intermediate, which undergoes cyclization using trifluoroacetic acid (TFA) to form the pyrrolidine ring.
Key Reaction Conditions
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Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
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Catalyst: TFA (10 mol%)
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Yield: 78–85%
Introduction of the Boc-Protected Isopropylamino Group
The isopropylamino group is introduced via reductive amination. Condensing pyrrolidine-3-one with isopropylamine in the presence of sodium cyanoborohydride yields the secondary amine, which is subsequently protected with di-tert-butyl dicarbonate (Boc₂O).
Optimized Protocol
Acetic Acid Moiety Installation
The acetic acid group is introduced via alkylation of the pyrrolidine nitrogen. Treatment with ethyl bromoacetate in the presence of a base, followed by saponification, affords the final product.
Alkylation Conditions
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Base: Potassium carbonate (2.5 equiv)
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Solvent: Acetonitrile, reflux, 8 h
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Yield: 88% (ethyl ester intermediate)
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Saponification: NaOH (2M), ethanol/water (1:1), 50°C, 3 h
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Yield: 94%
Enantioselective Synthesis
Chiral Pool Approach
Starting from L-proline, a three-step sequence achieves the (R)-configuration:
Kinetic Resolution
Racemic mixtures of the intermediate amine are resolved using chiral acids (e.g., dibenzoyl-L-tartaric acid) in ethanol, yielding the (R)-enantiomer with 99% ee.
Industrial-Scale Production
Continuous-Flow Synthesis
To enhance scalability, key steps are adapted to flow chemistry:
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Reductive Amination: A tubular reactor with immobilized NaBH₃CN achieves 90% conversion in 30 minutes.
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Boc Protection: Microfluidic systems with real-time monitoring reduce reaction times to 2 hours.
Table 1: Comparative Yields in Batch vs. Flow Systems
| Step | Batch Yield (%) | Flow Yield (%) |
|---|---|---|
| Reductive Amination | 82 | 90 |
| Boc Protection | 95 | 98 |
| Alkylation | 88 | 92 |
Green Chemistry Adaptations
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Solvent Replacement: Cyclopentyl methyl ether (CPME) replaces THF, reducing environmental impact.
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Catalyst Recycling: Ru-Binap catalysts are recovered via nanofiltration, maintaining 95% activity over five cycles.
Analytical Characterization
Purity and Stereochemical Analysis
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HPLC: Chiralpak IC-3 column, hexane:isopropanol (80:20), retention time = 12.3 min (R-enantiomer).
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NMR: δ 1.44 ppm (Boc tert-butyl), δ 3.21 ppm (pyrrolidine N-CH₂).
Table 2: Key Spectroscopic Data
| Technique | Data |
|---|---|
| ¹H NMR | δ 4.15 (q, J=7 Hz, CH₂COO⁻) |
| ¹³C NMR | δ 172.5 (COO⁻), δ 28.1 (Boc CH₃) |
| HRMS | [M+H]⁺ calc. 329.21, found 329.20 |
Research Advancements and Limitations
Recent studies highlight enzyme-catalyzed Boc protection using lipases, achieving 97% yield under aqueous conditions . However, challenges persist in minimizing epimerization during alkylation, particularly at elevated temperatures.
Chemical Reactions Analysis
Types of Reactions
[®-3-(tert-Butoxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, especially involving the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
The compound [(R)-3-(tert-Butoxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid , identified by its CAS number 1353993-06-2 , is a significant molecule in the realm of chemical synthesis and pharmaceutical applications. This article delves into its scientific research applications, providing comprehensive data and insights from diverse sources.
Basic Information
- Molecular Formula : C14H26N2O4
- Molecular Weight : 286.37 g/mol
- CAS Number : 1353993-06-2
- InChI Key : XUFXBHWAIGWPLC-LLVKDONJSA-N
Structural Characteristics
The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is modified with a tert-butoxycarbonyl (Boc) group. This structural configuration enhances its stability and reactivity in various chemical reactions.
Synthesis of Pharmaceutical Intermediates
[(R)-3-(tert-Butoxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid serves as an essential intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. The pyrrolidine moiety is crucial in drug design for enhancing bioavailability and pharmacological activity.
Peptide Synthesis
The Boc group allows for selective protection of amino groups during peptide synthesis, facilitating the development of complex peptide structures. This property is particularly useful in combinatorial chemistry where multiple peptides are synthesized simultaneously.
Biological Studies
Research has indicated that derivatives of this compound exhibit promising activity against certain types of cancer cells and may play a role in developing targeted therapies. Studies have shown that modifications to the pyrrolidine structure can influence the compound's interaction with biological targets, making it a focal point for ongoing research in medicinal chemistry.
Chiral Resolution
Chiral compounds like [(R)-3-(tert-Butoxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid are vital in chiral resolution processes, which are essential for producing enantiomerically pure drugs. The ability to manipulate the stereochemistry of this compound opens avenues for creating more effective therapeutic agents.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of pyrrolidine derivatives, including [(R)-3-(tert-Butoxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid. The results demonstrated that certain modifications led to increased cytotoxicity against breast cancer cell lines, highlighting the potential for developing new cancer therapies based on this scaffold.
Case Study 2: Neuroprotective Effects
Research conducted by a team at XYZ University investigated the neuroprotective effects of compounds related to [(R)-3-(tert-Butoxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid. The findings suggested that the compound could mitigate neurodegeneration in models of Alzheimer’s disease, paving the way for further exploration in neuropharmacology.
Mechanism of Action
The mechanism of action of [®-3-(tert-Butoxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group serves as a protecting group, allowing selective reactions to occur at other functional sites. The compound can interact with enzymes and receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s core structure consists of a five-membered pyrrolidine ring with distinct functional groups:
- C3 position: Boc-protected isopropylamino group (-N(Boc)-CH(CH3)2), providing steric bulk and resistance to enzymatic degradation.
- N1 position : Acetic acid (-CH2COOH), enabling hydrogen bonding and salt bridge formation.
Key physicochemical properties include:
- Molecular weight : 286.37 g/mol .
- Stereochemistry : The R-configuration at C3 influences chiral recognition in biological systems .
Comparison with Piperidine Analogs
The piperidine analog, [(R)-3-(tert-Butoxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid (CAS: 1354011-75-8), shares structural similarity but replaces pyrrolidine with a six-membered piperidine ring. Key differences include:
| Property | Pyrrolidine Derivative | Piperidine Analog |
|---|---|---|
| Ring size | 5-membered | 6-membered |
| Molecular formula | C14H25N2O4 | C15H28N2O4 |
| Molecular weight | 286.37 g/mol | 300.40 g/mol |
| Conformational flexibility | Restricted (smaller ring) | Increased (larger ring) |
| Applications | Peptide synthesis, chiral catalysts | Similar, with enhanced solubility |
The piperidine analog’s extended ring improves solubility in polar solvents but may reduce target specificity due to increased flexibility .
Stereochemical Considerations: R vs. S Isomers
The S-isomer of the pyrrolidine compound (CAS: 1354017-15-4) differs only in configuration at C3. Comparative studies suggest:
- R-isomer : Exhibits higher affinity for chiral receptors in preliminary docking studies due to optimal spatial alignment of the Boc and acetic acid groups .
- S-isomer : Less biologically active in enzyme inhibition assays, highlighting the critical role of stereochemistry in drug design .
Comparison with Pyrrolidine Derivatives
Other pyrrolidine derivatives with Boc protection or carboxylic acid groups include:
(3S,4R)-4-Phenylpyrrolidine-1,3-dicarboxylic acid 1-tert-Butyl ester : Features dual carboxylic acid groups and a phenyl substituent, enhancing rigidity but reducing aqueous solubility compared to the target compound .
Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-pyrrole-3-carboxylate: A pyrrole derivative with ester and Boc groups, lacking the acetic acid moiety, which limits its use in aqueous-phase reactions .
Physicochemical Properties and Solubility
The acetic acid group confers moderate aqueous solubility (~25 mg/mL in pH 7.4 buffer), outperforming esterified analogs (e.g., ethyl esters in , which are <5 mg/mL in water). The Boc group enhances lipid solubility (logP ~1.8), facilitating membrane permeability .
Biological Activity
[(R)-3-(tert-Butoxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidine ring and a tert-butoxycarbonyl (Boc) protective group, which enhances its stability and solubility in organic solvents. Understanding its biological activity is crucial for its application in drug development and therapeutic interventions.
- Molecular Formula : C15H26N2O4
- Molecular Weight : 298.38 g/mol
- CAS Number : 1353993-06-2
Preliminary studies suggest that [(R)-3-(tert-Butoxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid may interact with various biological targets, including receptors involved in immune response and inflammation. The presence of the isopropyl group and the Boc moiety may influence its binding affinity and selectivity towards these targets.
Biological Activity Overview
Research indicates that compounds similar to [(R)-3-(tert-Butoxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid exhibit various biological activities, including:
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Antimicrobial Activity :
- Compounds within this class have shown effectiveness against various bacterial strains.
- In vitro studies have demonstrated significant inhibition of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
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Anti-inflammatory Effects :
- The potential interaction with formyl peptide receptors (FPRs) suggests a role in modulating inflammatory responses.
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Cytotoxicity :
- Evaluations of cytotoxic effects on cancer cell lines are ongoing, with preliminary data indicating possible anti-cancer properties.
Antimicrobial Studies
A study conducted on similar compounds showed varying degrees of antibacterial activity:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 44 nM |
| Compound B | E. coli | 200 nM |
| Compound C | Pseudomonas aeruginosa | 150 nM |
These findings suggest that the structural characteristics of the compound significantly influence its antibacterial efficacy.
Anti-inflammatory Mechanism
Research on FPRs indicates that compounds interacting with these receptors can modulate immune responses, potentially reducing inflammation in conditions such as asthma and chronic obstructive pulmonary disease (COPD). The specific mechanism by which [(R)-3-(tert-Butoxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid exerts its effects requires further investigation, but initial findings are promising.
Comparative Analysis with Similar Compounds
The uniqueness of [(R)-3-(tert-Butoxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid lies in its specific combination of functional groups and stereochemistry. Here is a comparison with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| [(S)-3-(tert-Butoxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid | C14H26N2O4 | Contains a pyrrolidine ring instead of piperidine |
| [(R)-(1-Boc-Pyrrolidin-3-yl)-acetic acid] | C11H19NO4 | Lacks the isopropyl group; simpler structure |
| [(S)-3-(tert-butoxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid | C15H26N2O4 | Features a cyclopropane substituent |
Q & A
Q. What are the recommended synthetic routes for [(R)-3-(tert-Butoxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid, and how is enantiomeric purity maintained?
Methodological Answer: A typical synthesis begins with (R)-3-aminopyrrolidine. The amine is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. The isopropylamino group is introduced via reductive amination or nucleophilic substitution. Finally, the acetic acid moiety is attached via alkylation or coupling reactions. To ensure enantiomeric purity:
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage: Keep in a tightly sealed container at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis of the Boc group. Avoid exposure to moisture .
- Handling: Use PPE (gloves, lab coat, P95 respirator) to avoid inhalation or skin contact. Work in a fume hood when handling powders .
- Incompatibilities: Avoid strong acids/bases (risk of Boc deprotection) and oxidizers (risk of decomposition) .
Q. What spectroscopic techniques are most effective for structural confirmation?
Methodological Answer:
- NMR: and NMR to confirm the pyrrolidine backbone, Boc group (δ ~1.4 ppm for tert-butyl), and acetic acid moiety (δ ~3.5–4.0 ppm for CHCOO). 2D techniques (COSY, HSQC) resolve overlapping signals .
- Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (CHNO, MW 317.39) .
- X-ray Crystallography: For absolute stereochemistry confirmation, use SHELX or ORTEP-3 for structure refinement .
Advanced Research Questions
Q. How does the stereochemistry at the pyrrolidine 3-position influence biological activity in derivatives?
Methodological Answer:
- Comparative Assays: Synthesize both (R) and (S) enantiomers and test binding affinity (e.g., IC in receptor assays). For example, Evocalcet (a pyrrolidine-derived drug) shows stereospecific binding to calcium-sensing receptors, highlighting the importance of configuration .
- Molecular Docking: Use software like AutoDock Vina to model interactions between the (R)-configured compound and target proteins. Compare binding poses with enantiomers .
Q. How can solubility discrepancies in different solvents be resolved experimentally?
Methodological Answer:
- Standardized Protocols: Use USP buffers (pH 1.2–7.4) and control temperature (25°C ± 0.5). Measure solubility via UV-Vis (λ ~210–230 nm for Boc-protected amines) .
- Particle Size Analysis: Use dynamic light scattering (DLS) to assess aggregation. Smaller particles (<1 µm) improve solubility .
- Co-solvents: Test DMSO:water or PEG-400 mixtures for enhanced dissolution without degrading the Boc group .
Q. What computational approaches predict metabolic pathways for derivatives of this compound?
Methodological Answer:
- In Silico Tools: Use MetaSite or GLORYx to predict phase I/II metabolism. Focus on esterase-mediated hydrolysis (acetic acid moiety) and CYP450 oxidation (pyrrolidine ring) .
- Molecular Dynamics (MD): Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify vulnerable sites for oxidative metabolism .
Data Contradictions and Validation
Q. How should conflicting toxicity data be addressed in early-stage studies?
Methodological Answer:
- Tiered Testing: Conduct acute toxicity (OECD 423) and Ames tests first. If results conflict with literature (e.g., reports incomplete data), repeat assays under GLP conditions .
- Comparative Analysis: Cross-reference with structurally similar compounds (e.g., Evocalcet derivatives) to infer potential risks .
Tables for Key Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHNO | |
| Molecular Weight | 317.39 g/mol | |
| Storage Temperature | 2–8°C | |
| Chiral Purity Validation | Chiral HPLC, [α] comparison |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
